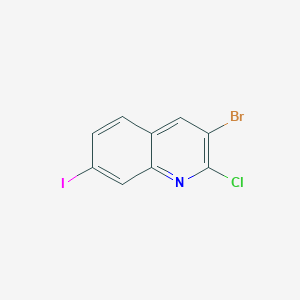

3-Bromo-2-chloro-7-iodoquinoline

Description

Significance of Quinoline (B57606) Derivatives in Organic Synthesis and Related Fields

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. semanticscholar.orgresearchgate.net Its derivatives are not only prevalent in a vast array of natural products, particularly alkaloids, but also form the structural core of numerous synthetic compounds with significant biological and pharmaceutical activities. researchgate.netorganic-chemistry.org The utility of quinolines extends to their application as ligands in organometallic catalysis and as functional materials in optoelectronics. mdpi.comnih.gov The rich chemistry of the quinoline ring system allows for a wide range of functionalization, making it a privileged scaffold in the development of new chemical entities.

Importance of Polyhalogenation in Quinoline Scaffolds for Chemical Diversification

The introduction of multiple halogen atoms onto the quinoline framework dramatically expands its synthetic utility. Polyhalogenated quinolines serve as versatile building blocks, where the differential reactivity of the carbon-halogen bonds can be exploited for selective functionalization. This strategic placement of halogens allows for sequential and site-specific introduction of various substituents through a variety of cross-coupling reactions. nih.gov This approach provides a powerful tool for the synthesis of complex, highly substituted quinoline derivatives that would be challenging to access through other synthetic routes. The distinct electronic and steric environments of each halogenated position are key to achieving regioselective transformations.

Research Rationale for Investigating 3-Bromo-2-chloro-7-iodoquinoline

The compound this compound presents a compelling case for investigation due to its unique arrangement of three different halogen atoms on the quinoline core. This specific substitution pattern offers a rich platform for exploring regioselective chemical transformations. The inherent differences in the reactivity of the C-I, C-Br, and C-Cl bonds (typically C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions) provide a predictable hierarchy for sequential functionalization. libretexts.org The study of this molecule allows for a deeper understanding of the factors governing selectivity in complex, polyhalogenated heterocyclic systems, and opens avenues for the efficient construction of novel and diverse quinoline-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOYMUZLITIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Chloro 7 Iodoquinoline and Its Halogenated Analogues

De Novo Synthesis Strategies for Quinoline (B57606) Core Formation

De novo synthesis, the construction of the quinoline ring system from acyclic precursors, offers a versatile approach to introduce a wide array of substituents. These methods are particularly valuable for creating complex halogenated quinolines.

Cyclization Reactions Involving Halogenated Alkenimine Precursors

A powerful method for the synthesis of 3-haloquinolines involves the cyclization of 3-amino-2-halo-2-alkenimines. unirioja.es This approach builds the quinoline ring from a highly functionalized open-chain precursor, allowing for the direct introduction of a halogen at the 3-position.

Photochemical irradiation provides a mild and efficient means to induce the cyclization of appropriately substituted alkenimines to form the quinoline ring system. unirioja.es The irradiation of 3-amino-2-halo-2-alkenimines using a medium-pressure mercury lamp has been shown to yield 3-haloquinolines. For instance, the irradiation of 3-amino-2-chloro-2-alkenimines in a solvent like tetrahydrofuran (B95107) can lead to the quantitative formation of the corresponding 3-chloroquinolines. unirioja.es This process is believed to proceed through an electrocyclic ring closure followed by the elimination of a molecule of ammonia. The stability of the carbon-halogen bond under these photochemical conditions is a key advantage, with chloro-substituted precursors showing no signs of dehalogenation. unirioja.es

Table 1: Photochemical Synthesis of 3-Chloroquinolines from 2-Chloroalkenimines

| Starting Material (2-Chloroalkenimine) | Product (3-Chloroquinoline) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-(p-tolylamino)-2-chloro-1,3-diphenyl-2-alkenimine | 3-chloro-6-methyl-2,4-diphenylquinoline | Tetrahydrofuran | 2.5 | Quantitative |

This data is based on findings for related structures and illustrates the general applicability of the method.

The formation of 3-haloquinolines from halogenated alkenimines is predicated on the synthesis of the requisite alkenimine precursor. These precursors can be prepared from β-ketoimines, which are then halogenated at the 2-position. The subsequent photochemical cyclization proceeds via a 6π-electrocyclization mechanism. The nature of the halogen at the 2-position of the alkenimine influences the reaction, with chloro- and bromo-substituted precursors yielding the corresponding 3-haloquinolines. unirioja.es In the case of bromoalkenimines, the choice of solvent is crucial, as more polar solvents can lead to competing debromination pathways. unirioja.es This methodology provides a direct route to 3-haloquinolines, which are valuable intermediates for further functionalization.

Formal [4+2] Cycloaddition Reactions in Haloquinoline Synthesis

Formal [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions, represent another significant strategy for the de novo construction of the quinoline nucleus. These reactions involve the combination of a four-atom component and a two-atom component to form the six-membered heterocyclic ring.

A regioselective method for the synthesis of 3-haloquinolines involves the formal [4+2] cycloaddition of N-aryliminium ions with haloacetylene analogues. The N-aryliminium ions can be generated in situ from the rearrangement of benzylic azides promoted by a strong acid, such as trifluoromethanesulfonic acid. These reactive intermediates are then trapped by a haloacetylene derivative. The resulting dihydroquinoline intermediate is subsequently oxidized to afford the aromatic 3-haloquinoline. This method is versatile and can be used to synthesize 3-bromo-, 3-chloro-, and 3-iodoquinolines by selecting the appropriate haloacetylene.

The regioselectivity of the [4+2] cycloaddition is a key feature of this synthetic approach, ensuring the formation of the desired 3-haloquinoline isomer. The reaction proceeds in a stepwise manner, which allows for control over the final substitution pattern. The use of various substituted arylmethyl azides and haloalkynes enables the creation of a diverse library of 3-haloquinoline derivatives. For example, the reaction between an arylmethyl azide (B81097) and a 1-bromoalkyne in the presence of a promoter and subsequent oxidation yields a 3-bromoquinoline (B21735) derivative.

Table 2: Regioselective Synthesis of 3-Haloquinolines via [4+2] Cycloaddition

| N-Aryliminium Precursor | Haloacetylene Analogue | Halogen in Product |

|---|---|---|

| Arylmethyl azide | 1-Bromoalkyne | Bromo |

| Arylmethyl azide | 1-Chloroalkyne | Chloro |

This table illustrates the principle of how different haloacetylenes can be used to generate the corresponding 3-haloquinolines.

Synthetic Routes to 3-Bromo-2-chloro-7-iodoquinoline and its Analogs

The synthesis of polysubstituted quinolines, such as this compound, is a complex challenge that relies on the strategic functionalization of the quinoline core. Researchers employ a variety of methodologies to introduce halogen atoms at specific positions, often by modifying pre-existing quinoline scaffolds. These methods include electrophilic and nucleophilic reactions, as well as advanced directed C-H functionalization techniques.

Chemical Reactivity and Advanced Transformations of 3 Bromo 2 Chloro 7 Iodoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2- and 4-positions of the quinoline (B57606) ring are electron-deficient due to the inductive effect of the nitrogen atom, making them susceptible to nucleophilic attack. nih.gov In 3-Bromo-2-chloro-7-iodoquinoline, the chlorine atom at the C2 position is the most activated site for Nucleophilic Aromatic Substitution (SNAr) reactions. The C-Cl bond is polarized, and the intermediate formed upon nucleophilic attack (a Meisenheimer-type complex) is stabilized by the adjacent nitrogen atom.

Therefore, treatment with strong nucleophiles such as alkoxides, thiolates, or amines would preferentially lead to the displacement of the chloride at the C2 position, leaving the bromide and iodide substituents intact under typical SNAr conditions. The reactivity for SNAr at the other positions is significantly lower.

Table 1: Predicted Outcome of SNAr Reaction on this compound

| Starting Material | Reagent (Nucleophile) | Predicted Product |

|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) | 3-Bromo-7-iodo-2-methoxyquinoline |

| This compound | Ammonia (NH₃) | 2-Amino-3-bromo-7-iodoquinoline |

Note: The outcomes in this table are predicted based on established principles of reactivity for haloquinolines and may not represent experimentally verified results for this specific compound.

Metal-Catalyzed Cross-Coupling Reactions

Polyhalogenated heterocyclic compounds are valuable substrates for metal-catalyzed cross-coupling reactions, as they can be functionalized in a stepwise and site-selective manner. nih.govthieme-connect.de The selectivity is primarily governed by the differing reactivity of the carbon-halogen bonds. For palladium-catalyzed reactions, the general order of reactivity is C-I > C-Br > C-Cl. wikipedia.orglibretexts.org This hierarchy is based on bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Br and C-Cl bonds. This allows for the selective functionalization of this compound, beginning at the C7 position.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For this compound, the distinct nature of its three halogen substituents makes it an ideal candidate for sequential, palladium-catalyzed transformations.

The Suzuki–Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming C-C bonds. wikipedia.orgorganic-chemistry.org When applying this reaction to this compound, the C7-I bond is expected to be the exclusive site of reaction under carefully controlled, mild conditions. By tuning the reaction parameters (e.g., temperature, catalyst, ligand, and base), it is possible to achieve this high degree of regioselectivity. libretexts.org

For instance, reacting the substrate with an arylboronic acid in the presence of a suitable palladium catalyst like Pd(PPh₃)₄ and a base would yield the 7-aryl-3-bromo-2-chloroquinoline derivative. Subsequent, more forcing reaction conditions could then induce coupling at the C3-Br position.

Table 2: Predicted Stepwise Suzuki-Miyaura Reactions

| Step | Starting Material | Reagent | Predicted Product |

|---|---|---|---|

| 1 | This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (mild conditions) | 3-Bromo-2-chloro-7-phenylquinoline |

Note: The outcomes in this table are predicted based on the known reactivity hierarchy in Suzuki-Miyaura couplings and may not represent experimentally verified results for this specific compound.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity trend of the halides (I > Br > Cl) is also operative in this reaction. wikipedia.org This allows for the highly selective alkynylation at the C7 position of this compound. Studies on analogous dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have demonstrated that the Sonogashira coupling occurs exclusively at the iodo-substituted position under standard conditions. libretexts.org Therefore, reacting this compound with a terminal alkyne would selectively produce the corresponding 7-alkynyl-3-bromo-2-chloroquinoline.

Table 3: Predicted Outcome of Sonogashira Coupling

| Starting Material | Reagent | Predicted Product |

|---|---|---|

| This compound | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Bromo-2-chloro-7-(phenylethynyl)quinoline |

Note: The outcomes in this table are predicted based on established principles of Sonogashira coupling on polyhalogenated heterocycles and may not represent experimentally verified results for this specific compound.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.org This reaction also follows the C-I > C-Br > C-Cl reactivity pattern, allowing for controlled, site-selective amination of the this compound scaffold. The initial amination reaction would occur at the most reactive C7-I bond. This strategy is valuable for synthesizing complex molecules where different amino groups are installed at specific positions on the quinoline ring.

Table 4: Predicted Stepwise Buchwald-Hartwig Amination

| Step | Starting Material | Reagent | Predicted Product |

|---|---|---|---|

| 1 | This compound | Morpholine, Pd₂(dba)₃, ligand, NaOtBu (mild conditions) | 4-(3-Bromo-2-chloroquinolin-7-yl)morpholine |

Note: The outcomes in this table are predicted based on the known reactivity hierarchy in Buchwald-Hartwig aminations and may not represent experimentally verified results for this specific compound.

The principles of site-selectivity based on the C-I > C-Br > C-Cl reactivity hierarchy can be extended to other important palladium-catalyzed transformations. These include, but are not limited to, the Heck reaction (coupling with alkenes), Stille reaction (coupling with organostannanes), Hiyama coupling (coupling with organosilanes), and various carbonylation reactions. researchgate.netnih.gov This predictable reactivity allows this compound to serve as a versatile building block for the synthesis of polysubstituted quinolines, where different functional groups can be sequentially introduced at positions 7, 3, and finally 2, by careful selection of the reaction type and conditions.

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated quinolines are important substrates in this context. In the case of this compound, the presence of three different halogens allows for selective reactions. The carbon-iodine bond is generally the most reactive, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This reactivity difference can be exploited in copper-catalyzed reactions. For instance, a copper(I)-catalyzed click reaction has been utilized in the synthesis of quinoline-based nih.govrsc.orgnih.gov-triazole hybrids from 4-azido-7-chloroquinoline. mdpi.com This highlights the utility of copper catalysis in functionalizing the quinoline scaffold.

Research on related polyhalogenated quinolines has demonstrated the feasibility of selective copper-catalyzed cross-coupling reactions. For example, in a related system, the significant difference in reactivity between iodo and bromo functional groups has been observed. researchgate.net This suggests that in this compound, a copper-catalyzed reaction could likely be directed selectively to the C-7 position (iodo group) under carefully controlled conditions, leaving the bromo and chloro groups intact for subsequent transformations.

A variety of copper-catalyzed cross-coupling reactions could be envisioned for the functionalization of this compound, as shown in the following table.

| Reaction Type | Potential Coupling Partner | Potential Product |

| Sonogashira Coupling | Terminal Alkynes | 7-Alkynyl-3-bromo-2-chloroquinoline |

| Ullmann Condensation | Alcohols, Amines, Thiols | 7-Aryloxy/Amino/Thio-3-bromo-2-chloroquinoline |

| Buchwald-Hartwig Amination | Amines | 7-Amino-3-bromo-2-chloroquinoline |

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions of quinoline derivatives are powerful methods for the construction of complex polycyclic and heterocyclic systems. For a molecule like this compound, these reactions would typically involve the introduction of a side chain that can react with one of the halogenated positions or another part of the quinoline ring.

For instance, the introduction of a suitable nucleophile-containing side chain at a position ortho to one of the halogens could lead to an intramolecular cyclization. While specific examples for this compound are not prevalent in the literature, studies on related systems provide a proof of concept. For example, the intramolecular cyclization of 2-allylaminoquinoline-3-carbonitriles mediated by iodine has been reported to yield tricyclic derivatives. biointerfaceresearch.com This suggests that if a suitable side chain were introduced on the this compound scaffold, similar cyclizations could be achieved.

Furthermore, Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives has been shown to produce azuleno[2,1-b]quinolones, which can be further converted to the corresponding quinolines. mdpi.com This demonstrates the utility of acid-catalyzed cyclizations in creating fused quinoline systems. The following table outlines some potential intramolecular cyclization reactions for derivatives of this compound.

| Position of Side Chain | Side Chain Functionality | Potential Cyclization Product |

| C-8 | -CH₂CH₂NH₂ | Fused pyrrolo[3,2,1-ij]quinoline |

| C-6 | -OCH₂C≡CH | Fused furo[3,2-g]quinoline |

| C-2 (after substitution) | -NH(CH₂)₃OH | Fused oxazino[3,2-a]quinoline |

Regioselective Functionalization at Halogenated Centers

The presence of three distinct halogen atoms on the quinoline ring of this compound makes regioselective functionalization a key aspect of its chemistry. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and site-selective modifications. Generally, the order of reactivity in metal-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.

Studies on the multiple regioselective functionalizations of quinolines via magnesiation have shown that it is possible to achieve selective reactions at different positions. nih.govscite.aiacs.org For instance, a Br/Mg exchange reaction can be performed selectively in the presence of other halogens. acs.org This principle can be directly applied to this compound, where an I/Mg exchange would be expected to occur first under appropriate conditions, allowing for the introduction of a new functional group at the C-7 position.

The following table summarizes the expected selectivity in the functionalization of this compound based on the type of reaction.

| Reaction Type | Reagent | Expected Site of Primary Reaction |

| Iodine/Magnesium Exchange | i-PrMgCl·LiCl | C-7 |

| Palladium-Catalyzed Suzuki Coupling | Arylboronic acid | C-7 (milder conditions), C-3 (harsher conditions) |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | C-2 or C-4 (if activated) |

Redox Chemistry of Halogenated Quinoline Systems

The redox chemistry of this compound is another important facet of its reactivity, encompassing both oxidative and reductive transformations.

Oxidative Transformations

The oxidation of the quinoline ring system can lead to the formation of quinoline N-oxides. This transformation can alter the electronic properties of the ring, making it more susceptible to certain types of reactions. For instance, the oxidation of the nitrogen atom can activate the C-2 and C-4 positions towards nucleophilic attack. While specific studies on the oxidation of this compound are scarce, the general principles of quinoline oxidation are well-established. youtube.com

Reductive Dehalogenation Processes

Reductive dehalogenation offers a pathway to selectively remove one or more of the halogen atoms from this compound. The ease of reduction of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. This differential reactivity allows for controlled, stepwise dehalogenation. organic-chemistry.org

For example, catalytic hydrogenation with a suitable catalyst, such as palladium on carbon, could potentially be used to selectively remove the iodine atom at C-7, followed by the bromine at C-3, and finally the chlorine at C-2 under increasingly harsh conditions. organic-chemistry.org This stepwise dehalogenation would provide access to a range of di- and mono-halogenated quinolines, which are themselves valuable synthetic intermediates. The general process of reductive dehalogenation is catalyzed by enzymes in some biological systems. wikipedia.org

The following table outlines the expected products of a stepwise reductive dehalogenation of this compound.

| Reaction Stage | Expected Conditions | Major Product |

| First Reduction | Mild (e.g., catalytic transfer hydrogenation) | 3-Bromo-2-chloroquinoline (B35304) |

| Second Reduction | Moderate | 2-Chloroquinoline |

| Third Reduction | Harsh | Quinoline |

Elucidation of Reaction Mechanisms for Synthetic Pathways

Currently, there is a lack of published research specifically detailing the mechanistic pathways for the synthesis of this compound. While general methods for the synthesis of halogenated quinolines are known, the specific sequence and conditions required to introduce the bromine, chlorine, and iodine atoms at the 3, 2, and 7 positions, respectively, and the underlying mechanisms of these transformations, have not been elucidated in the scientific literature. The regioselectivity of halogenation on the quinoline core is a complex process influenced by the electronic nature of the existing substituents and the reaction conditions employed. Understanding the step-by-step mechanism, including the formation of intermediates and transition states, is crucial for optimizing synthetic routes and expanding the utility of this compound.

Kinetic Studies of Reaction Rates and Selectivity

No dedicated kinetic studies on the reactions of this compound have been reported in the peer-reviewed literature. Such studies are essential for quantifying the reactivity of the different halogen substituents and predicting the selectivity of nucleophilic substitution or cross-coupling reactions. The varying electronegativity and bond strengths of the C-Br, C-Cl, and C-I bonds would suggest a differential reactivity, which could be exploited for selective functionalization.

A hypothetical kinetic study could involve monitoring the rate of a substitution reaction at each halogenated position under controlled conditions. For example, the reaction of this compound with a common nucleophile could be followed using techniques like HPLC or NMR spectroscopy to determine the rate constants for the displacement of each halogen.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution on this compound

| Position of Halogen | Halogen | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| 2 | Chlorine | Data Not Available |

| 3 | Bromine | Data Not Available |

| 7 | Iodine | Data Not Available |

This table is for illustrative purposes only, as no experimental data is currently available.

Analysis of Photochemical Behavior and Halogen Scission

The photochemical properties of this compound have not been specifically investigated. Polyhalogenated aromatic compounds can undergo photochemically induced halogen scission, where the absorption of light leads to the cleavage of a carbon-halogen bond. The energy of the incident light required to induce scission would likely differ for the C-Br, C-Cl, and C-I bonds due to their different dissociation energies.

Research into the photochemical behavior of quinolines, in general, suggests that they can participate in a variety of light-induced reactions, including cycloadditions and radical reactions. nih.govnih.gov However, without specific experimental data for this compound, any discussion of its photochemical behavior remains speculative. A detailed study would involve irradiating the compound at various wavelengths and analyzing the resulting products to determine the primary photochemical pathways and the selectivity of halogen scission.

Application of Isotopic Labeling Studies (e.g., Kinetic Isotope Effects)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. wikipedia.org In the context of this compound, site-specific isotopic labeling could provide invaluable insights into its reactivity. For instance, synthesizing isotopically labeled versions of the compound (e.g., with ¹³C or ²H) at specific positions on the quinoline ring could help to track the fate of these atoms during a reaction.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Measuring the KIE for reactions involving this compound could help to determine whether a particular C-H or C-X (where X is a halogen) bond is broken in the rate-determining step of a reaction. As with the other areas of its reactivity, no isotopic labeling studies have been published for this specific compound.

Crystal Structure Analysis

As of the current literature survey, a crystal structure for 3-Bromo-2-chloro-7-iodoquinoline has not been reported. However, analysis of related halogenated quinoline (B57606) structures provides insight into the potential solid-state conformation. nih.govnih.govmdpi.comrsc.org A crystal structure would definitively confirm the planar geometry of the quinoline ring system and reveal the precise bond lengths and angles. Intermolecular interactions, such as halogen bonding and π-π stacking, would likely play a significant role in the crystal packing. mdpi.com

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of a molecule at the atomic level. For 3-Bromo-2-chloro-7-iodoquinoline, both ¹H and ¹³C NMR would be essential.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The quinoline (B57606) core of this compound has four protons on the aromatic rings. Their expected chemical shifts, splitting patterns (multiplicity), and coupling constants would provide crucial information for their assignment.

Expected ¹H NMR Spectral Features:

Given the electron-withdrawing nature of the halogen substituents and the aromatic ring currents, the protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The precise chemical shifts would be influenced by the positions of the bromine, chlorine, and iodine atoms. The protons on the carbocyclic ring (H-5, H-6, and H-8) and the heterocyclic ring (H-4) would each exhibit unique signals. The splitting patterns, governed by spin-spin coupling with neighboring protons, would be key to assigning their relative positions. For instance, adjacent protons would likely show doublet or doublet of doublets patterns.

Without experimental data, a hypothetical data table cannot be generated.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbons directly bonded to the electronegative halogens (C-2, C-3, and C-7) would be significantly deshielded and appear at lower field. The chemical shifts of the other carbon atoms in the quinoline ring would also be influenced by the substitution pattern, allowing for a complete assignment of the carbon framework.

A hypothetical data table for the ¹³C NMR of this compound cannot be provided due to the lack of published experimental data.

To definitively assign the ¹H and ¹³C signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These advanced techniques are instrumental in solving complex structural problems, particularly for highly substituted aromatic systems like this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence and number of these halogen atoms.

A hypothetical HRMS data table is not included as specific experimental values are unavailable.

For the analysis of this compound, particularly if it is part of a mixture or requires purification, coupling liquid chromatography with mass spectrometry is highly advantageous. LC-MS and the more advanced UPLC-MS separate the components of a mixture before they are introduced into the mass spectrometer. This allows for the acquisition of clean mass spectra for individual components, aiding in their identification and characterization. These techniques are widely used in synthetic chemistry to monitor reaction progress and to confirm the identity and purity of products. Some commercial suppliers may provide access to such data for their products. bldpharm.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is predicted to be complex, with distinct regions corresponding to the vibrations of the quinoline core and the carbon-halogen bonds.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would likely produce a series of sharp to medium intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would further populate the fingerprint region below 1400 cm⁻¹.

The most characteristic feature of the IR spectrum for this compound would be the absorption bands corresponding to the carbon-halogen bonds. Due to the increasing mass of the halogen atoms, the C-X stretching frequencies decrease in the order Cl > Br > I. The C-Cl stretching vibration is anticipated in the 1100-700 cm⁻¹ range, while the C-Br stretch is expected at a lower wavenumber, typically between 650-500 cm⁻¹. The C-I stretching vibration would be found at an even lower frequency, generally below 500 cm⁻¹. The precise positions of these bands are influenced by their substitution pattern on the aromatic ring.

A summary of the expected characteristic IR absorption bands is presented in Table 1.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=C and C=N Ring Stretch | 1600-1450 | Medium-Strong |

| In-plane C-H Bend | 1400-1000 | Variable |

| Out-of-plane C-H Bend | 900-675 | Strong |

| C-Cl Stretch | 1100-700 | Strong |

| C-Br Stretch | 650-500 | Strong |

| C-I Stretch | < 500 | Strong |

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound. The data is inferred from typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, would be dominated by π → π* transitions of the quinoline aromatic system.

The parent quinoline molecule exhibits two main absorption bands: a strong band around 230 nm and a weaker, more structured band between 270 and 320 nm. The substitution of the quinoline ring with halogens is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the electron-donating effect of the halogens through their lone pairs, which can extend the conjugation of the π-system. The magnitude of this shift can be influenced by the nature and position of the halogen.

For this compound, it is anticipated that the combined electronic effects of the three different halogens at positions 2, 3, and 7 would result in a noticeable red shift compared to unsubstituted quinoline. The primary absorption bands would likely be shifted to longer wavelengths, potentially with some broadening of the peaks due to the multiple substituents.

A hypothetical representation of the UV-Vis absorption data is provided in Table 2.

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~ 240-260 | Ethanol |

| π → π | ~ 290-340 | Ethanol |

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound. The data is inferred based on the expected electronic effects of the halogen substituents on the quinoline chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, Table 3 presents a hypothetical set of crystallographic parameters that might be expected for such a compound, based on analyses of similar halogenated quinolines. nih.gov

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 10.5 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 1060 |

| Z | 4 |

| Density (calc) (g/cm³) | ~ 2.3 |

Table 3: Hypothetical X-ray Crystallography Data for this compound. The data is illustrative and based on typical values for related halogenated heterocyclic compounds.

Role as a Versatile Building Block in Medicinal Chemistry Research

In the realm of medicinal chemistry, the quinoline nucleus is a well-established pharmacophore found in a multitude of clinically approved drugs and biologically active compounds. nih.govnih.govmdpi.com The ability to introduce diverse substituents onto the quinoline scaffold is paramount for modulating the pharmacological properties of the resulting molecules. This compound, with its three addressable positions, serves as an ideal starting material for the construction of libraries of structurally diverse compounds for drug discovery programs.

The inherent reactivity of the halogen substituents in this compound allows for its transformation into a wide array of more complex heterocyclic systems. The 2-chloro position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various nitrogen, oxygen, and sulfur nucleophiles. For instance, reaction with primary and secondary amines can lead to the formation of 2-aminoquinoline (B145021) derivatives, which are key components of many biologically active molecules.

Furthermore, the bromo and iodo substituents at the C3 and C7 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The greater reactivity of the C-I bond compared to the C-Br bond in these catalytic cycles allows for selective functionalization. For example, a Sonogashira coupling could be selectively performed at the C7 position, followed by a Suzuki or Heck reaction at the C3 position. libretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.org This sequential cross-coupling strategy provides a powerful tool for the synthesis of polysubstituted quinolines with precise control over the substitution pattern.

A hypothetical reaction sequence illustrating this selectivity is presented below:

| Step | Reaction | Position | Reagent/Catalyst | Product Type |

| 1 | Nucleophilic Aromatic Substitution | C2 | R¹R²NH | 2-Amino-3-bromo-7-iodoquinoline |

| 2 | Sonogashira Coupling | C7 | Terminal alkyne, Pd(PPh₃)₄, CuI | 2-Amino-3-bromo-7-alkynylquinoline |

| 3 | Suzuki Coupling | C3 | Arylboronic acid, Pd(OAc)₂, ligand | 2-Amino-3-aryl-7-alkynylquinoline |

This step-wise approach allows for the systematic variation of substituents at three different positions of the quinoline core, leading to the generation of a large library of diverse heterocyclic compounds for biological screening.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the ability to functionalize it at multiple positions is crucial for the design of novel investigational compounds. rsc.orgresearchgate.net By strategically modifying the substituents on the this compound core, medicinal chemists can fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. This, in turn, can impact their pharmacokinetic and pharmacodynamic profiles.

For example, the introduction of basic amine functionalities at the C2 position can enhance the aqueous solubility and allow for salt formation, which is often desirable for drug candidates. The installation of aromatic or heteroaromatic groups at the C3 and C7 positions via cross-coupling reactions can provide opportunities for additional interactions with biological targets, such as enzymes or receptors, potentially leading to increased potency and selectivity. The diverse array of commercially available boronic acids, alkynes, and amines further expands the possibilities for creating novel and complex molecular architectures based on the this compound scaffold.

Application in Materials Science Research

The unique electronic and photophysical properties of the quinoline ring system have led to its exploration in the field of materials science, particularly in the development of advanced organic materials. uconn.edu

Quinoline derivatives have been investigated as components of organic light-emitting diodes (OLEDs) due to their electron-transporting and emissive properties. researchgate.netdergipark.org.tr The ability to tune the electronic properties of the quinoline core through the introduction of various substituents is critical for optimizing the performance of these devices. This compound can serve as a versatile intermediate for the synthesis of novel quinoline-based materials for OLED applications.

Through sequential cross-coupling reactions, electron-donating and electron-accepting groups can be introduced at the C3 and C7 positions to modulate the HOMO and LUMO energy levels of the resulting molecule. This, in turn, influences the emission color and efficiency of the OLED. For example, coupling with electron-rich aromatic amines or carbazole (B46965) moieties can lead to materials with blue emission, while the introduction of electron-deficient groups might shift the emission to longer wavelengths. The 2-chloro position can also be functionalized to further modify the material's properties or to attach it to a polymer backbone.

| Position | Derivatization Reaction | Potential Functional Group | Impact on OLED Material |

| C2 | Nucleophilic Substitution | Attachment to polymer backbone | Improved processability and film formation |

| C3 | Suzuki/Stille Coupling | Electron-donating/accepting aryl groups | Tuning of emission wavelength and quantum efficiency |

| C7 | Sonogashira Coupling | Extended π-conjugated systems | Enhanced charge transport and stability |

Utility in Catalysis Research (e.g., Ligand Synthesis)

The development of novel ligands is a cornerstone of catalysis research, as the ligand plays a crucial role in determining the activity, selectivity, and stability of a metal catalyst. Quinoline-based ligands have been successfully employed in a variety of catalytic transformations, including asymmetric catalysis. researchgate.netthieme-connect.comthieme-connect.comnih.gov The this compound scaffold offers multiple points for modification, making it an attractive platform for the design and synthesis of new ligand architectures.

By introducing coordinating groups, such as phosphines, amines, or other heteroatoms, at the various positions of the quinoline ring, a wide range of mono- and multidentate ligands can be prepared. For instance, a phosphine (B1218219) group could be introduced at the C7 position via a coupling reaction, while a chiral amine could be installed at the C2 position through nucleophilic substitution. The resulting P,N-ligand could then be complexed with a transition metal, such as palladium or rhodium, to generate a catalyst for asymmetric reactions. The modular nature of this synthetic approach allows for the rapid generation of a library of related ligands, which can then be screened for optimal performance in a particular catalytic reaction.

Exploitation in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, higher-order structures. nih.govresearchgate.netbrighton.ac.uknwhitegroup.com Halogen bonding has emerged as a powerful and versatile tool for the construction of supramolecular assemblies. The presence of three different halogen atoms (Cl, Br, and I) on the this compound molecule makes it a particularly interesting building block for the investigation of halogen bonding interactions and the formation of complex supramolecular architectures.

The iodine atom at the C7 position is the strongest halogen bond donor among the three halogens, followed by bromine and then chlorine. This hierarchy of halogen bond strength can be exploited to direct the self-assembly of the molecule in a predictable manner. For example, in the presence of a strong halogen bond acceptor, the primary interaction would be expected to occur at the C7-iodo position. Weaker interactions involving the bromo and chloro substituents could then lead to the formation of more complex, multidimensional networks. The ability to form multiple, directional halogen bonds, in addition to other non-covalent interactions such as π-π stacking, makes this compound a promising candidate for the design of novel crystalline materials with interesting structural and functional properties.

Development of Chemical Libraries via Diverse Functionalizations

The strategic placement of three distinct halogen atoms on the quinoline scaffold makes this compound a highly valuable starting material for the development of diverse chemical libraries in academic and pharmaceutical research. The differential reactivity of the iodo, bromo, and chloro substituents allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions. This step-wise approach enables the systematic introduction of a wide array of chemical moieties at specific positions, generating a large number of structurally related yet distinct molecules from a single precursor.

The generally accepted order of reactivity for halogens in these coupling reactions is I > Br > Cl. libretexts.orglibretexts.org This hierarchy is fundamental to the derivatization strategy, allowing for controlled functionalization, typically starting at the most reactive C-7 iodo position, followed by the C-3 bromo position, and finally the least reactive C-2 chloro position.

Initial Functionalization via Suzuki and Sonogashira Couplings

The first step in the diversification of the this compound core typically involves a selective cross-coupling reaction at the C-7 iodo position. The high reactivity of the carbon-iodine bond allows for mild reaction conditions, which helps to preserve the other two halogen sites for subsequent modifications. The Suzuki and Sonogashira reactions are widely employed for this initial functionalization. wikipedia.orgwikipedia.org

The Suzuki coupling introduces aryl, heteroaryl, or vinyl groups by reacting the haloquinoline with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acid building blocks. nih.gov

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, creating arylalkyne structures. libretexts.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is instrumental in introducing alkynyl moieties that can serve as handles for further chemical transformations. wikipedia.orgresearchgate.net

Table 1: Exemplary Phase 1 Functionalization at the C-7 Position

| Reaction Type | Reagent | Catalyst System | Functional Group Introduced |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |

| Suzuki Coupling | 4-Pyridylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Pyridyl |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Phenylethynyl |

Secondary Derivatization at the C-3 and C-2 Positions

Following the selective modification at the C-7 position, the resulting 7-substituted-3-bromo-2-chloroquinoline becomes the new platform for further diversification. The bromine atom at the C-3 position is now the most reactive site for subsequent palladium-catalyzed reactions. Suzuki or Sonogashira couplings can again be employed, often under slightly more forcing conditions.

Alternatively, the Buchwald-Hartwig amination can be utilized to introduce a diverse range of primary or secondary amines at this position. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forging carbon-nitrogen bonds, which are prevalent in biologically active compounds. nih.govlibretexts.org The choice of ligands for the palladium catalyst is crucial for achieving high yields and broad substrate scope. organic-chemistry.org

Finally, the C-2 chloro position, being the least reactive, can be functionalized. This step typically requires more forcing conditions, such as higher temperatures, and often employs specialized, highly active palladium catalyst systems with sterically hindered phosphine ligands. libretexts.org The Buchwald-Hartwig amination is particularly effective for coupling amines at this less reactive C-Cl bond. nih.gov

This sequential strategy allows for the creation of a three-dimensional library matrix where each axis represents the diversity introduced at one of the three positions (C-7, C-3, and C-2).

Table 2: Sequential Functionalization Strategy for Library Development

| Step | Position | Reaction Type | Example Reagent | Resulting Scaffold |

|---|---|---|---|---|

| 1 | C-7 (Iodo) | Suzuki Coupling | 4-Methoxyphenylboronic acid | 3-Bromo-2-chloro-7-(4-methoxyphenyl)quinoline |

| 2 | C-3 (Bromo) | Buchwald-Hartwig | Morpholine | 2-Chloro-7-(4-methoxyphenyl)-3-(morpholin-4-yl)quinoline |

This systematic approach, leveraging the inherent reactivity differences of the three halogen atoms, enables the efficient generation of large, well-defined chemical libraries from this compound, providing a powerful platform for the discovery of novel chemical entities in various fields of research.

Conclusion

3-Bromo-2-chloro-7-iodoquinoline represents a fascinating and synthetically valuable, though currently under-documented, chemical entity. Its tri-halogenated structure provides a unique platform for regioselective functionalization, making it an attractive building block for the synthesis of complex and diverse quinoline (B57606) derivatives. While detailed experimental data on its synthesis and characterization remain to be fully elucidated in the public domain, the established principles of quinoline chemistry and cross-coupling reactions provide a strong framework for predicting its behavior and unlocking its synthetic potential. Further research into this and related polyhalogenated quinolines will undoubtedly contribute to the advancement of organic synthesis and the discovery of novel compounds with interesting properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. Such studies typically involve the use of methods like Density Functional Theory (DFT) to elucidate the distribution of electrons and predict sites susceptible to chemical attack.

Analysis of Molecular Orbitals and Reactivity Sites

A thorough analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energies and spatial distributions of these frontier orbitals determine its ability to donate or accept electrons. For 3-Bromo-2-chloro-7-iodoquinoline, the presence of three different halogen substituents at positions 2, 3, and 7 of the quinoline (B57606) core introduces a complex electronic environment. The interplay of the electron-withdrawing inductive effects of the halogens and the resonance effects of the quinoline ring system would significantly influence the energies and localizations of the HOMO and LUMO.

It is anticipated that the HOMO would be distributed across the quinoline ring, with potential contributions from the lone pairs of the halogen atoms, particularly the less electronegative iodine. Conversely, the LUMO would likely be centered on the electron-deficient regions of the heterocyclic ring. The precise locations of high electron density (nucleophilic sites) and low electron density (electrophilic sites) remain to be computationally determined. Such information is critical for predicting the outcomes of various chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways provides invaluable insights into the mechanisms of chemical transformations. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. For this compound, computational studies could illuminate the mechanisms of its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

For instance, modeling the transition states for the displacement of one of the halogen atoms by a nucleophile would reveal the relative reactivity of the C-Br, C-Cl, and C-I bonds. The activation energies calculated for these pathways would provide a theoretical basis for predicting which halogen is most likely to be substituted under specific reaction conditions. However, no such computational studies have been published for this compound.

Molecular Docking and Dynamics Simulations for Ligand Design (General, not drug-specific)

Molecular docking and dynamics simulations are powerful tools for investigating the non-covalent interactions between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. These techniques are instrumental in the early stages of ligand design for various applications.

While numerous studies have employed molecular docking and dynamics for various quinoline derivatives, specific simulations involving this compound are not available. In a general context, such simulations would involve placing the molecule into the binding site of a target and evaluating the stability and nature of the resulting complex. The bromo, chloro, and iodo substituents would be expected to participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in molecular design. The quinoline nitrogen can act as a hydrogen bond acceptor, further influencing its binding orientation.

Molecular dynamics simulations could then be used to explore the conformational flexibility of the ligand and the target, providing a more dynamic picture of the binding event over time. The results of such simulations would be presented in terms of binding energies and interaction patterns, which would guide the design of new ligands with improved binding affinities and selectivities. The absence of such data for this compound highlights a need for future computational investigations to unlock its potential in various fields of chemical science.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 3-Bromo-2-chloro-7-iodoquinoline?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight, H and C NMR to identify substituent positions and coupling patterns, and infrared (IR) spectroscopy to detect functional groups. Cross-validate results with computational predictions (e.g., density functional theory, DFT) for halogen-induced chemical shifts. For crystalline samples, X-ray diffraction (e.g., SHELXL refinement) provides unambiguous structural confirmation .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Monitor purity via thin-layer chromatography (TLC). Recrystallization using dichloromethane/hexane mixtures can improve yield. Final purity should be verified via HPLC or GC-MS to ensure <5% impurities .

Q. How should researchers handle safety concerns during synthesis or handling?

- Methodological Answer : Prioritize fume hood use for reactions involving volatile intermediates. Wear nitrile gloves, lab coats, and safety goggles. Consult material safety data sheets (MSDS) for halogen-specific hazards (e.g., iodine’s volatility, bromine’s toxicity). Store the compound under inert gas (argon) at –20°C to minimize degradation .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved for halogenated quinolines?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC, HMBC) to clarify connectivity. For ambiguous cases, computational modeling (DFT) predicts H/C shifts influenced by heavy atoms (iodine’s spin-orbit coupling). If crystallinity is achieved, use SHELXL for structure refinement to resolve steric or electronic discrepancies .

Q. What strategies enable regioselective substitution in the quinoline core for further functionalization?

- Methodological Answer : Leverage directing groups (e.g., –NO) to control halogen placement. Optimize reaction conditions (temperature, catalyst) for Suzuki-Miyaura cross-couplings at the 7-iodo position, which is more reactive than bromine or chlorine. Steric hindrance at the 2-chloro position may necessitate bulkier ligands (e.g., SPhos) for Pd-catalyzed reactions. A comparative table of reaction conditions and yields is recommended:

| Position | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Iodo | Suzuki coupling | Pd(PPh) | 85 | |

| 3-Bromo | Ullmann coupling | CuI | 62 |

Q. How can researchers address instability or decomposition during long-term storage?

- Methodological Answer : Degradation often arises from light sensitivity or moisture. Store in amber vials under argon with molecular sieves. Periodic NMR analysis (every 3–6 months) monitors decomposition. For labile iodides, adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may extend shelf life .

Q. What computational approaches validate electronic effects of halogens in this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and frontier molecular orbitals. Compare Mulliken charges to predict reactivity trends: iodine’s polarizability enhances electrophilic substitution at the 7-position. Pair computational results with experimental Hammett constants for halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.